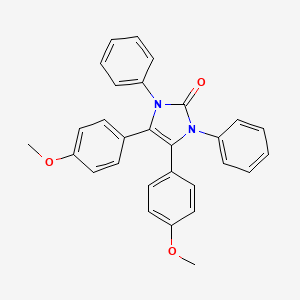
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2h-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond.
Méthodes De Préparation
The synthesis of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One efficient method involves the condensation of substituted aldehydes with 4,4’-dimethoxybenzil and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields . Another approach involves the use of donor-acceptor cyclopropanes with 3-aryl-2-cyanoacrylates, which undergo a series of reactions including ring opening, intermolecular Michael addition, and intramolecular nucleophilic addition .
Analyse Des Réactions Chimiques
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation and Heck-type reactions, as well as titanium and zirconium amido complexes for hydroamination of alkynes . Major products formed from these reactions include fully substituted anilines and other imidazole derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of luminescent bioprobes for cellular imaging applications .
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds such as 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and other phenylimidazoles These compounds share similar structural features but differ in their specific substituents and resulting properties
Propriétés
Numéro CAS |
70266-19-2 |
|---|---|
Formule moléculaire |
C29H24N2O3 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-1,3-diphenylimidazol-2-one |
InChI |
InChI=1S/C29H24N2O3/c1-33-25-17-13-21(14-18-25)27-28(22-15-19-26(34-2)20-16-22)31(24-11-7-4-8-12-24)29(32)30(27)23-9-5-3-6-10-23/h3-20H,1-2H3 |
Clé InChI |
UHXPFWBFLGNZFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



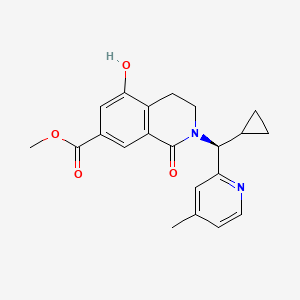
![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
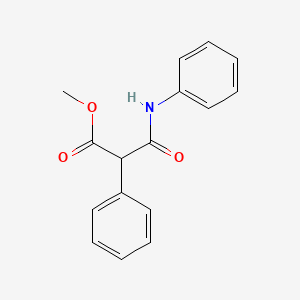
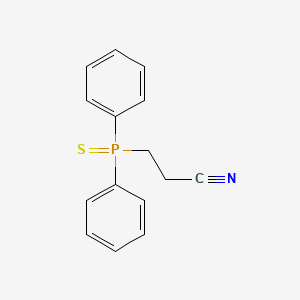

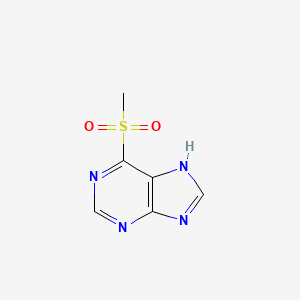
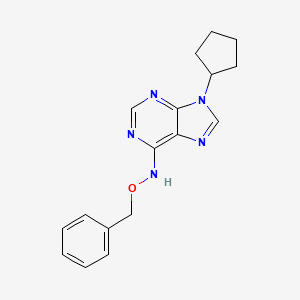
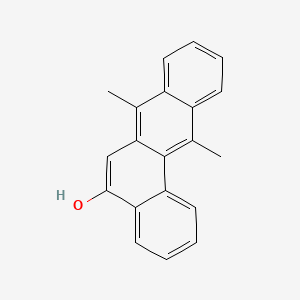
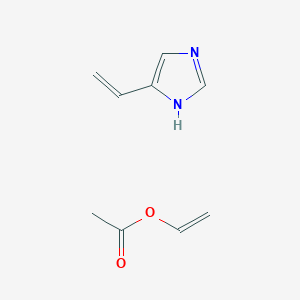

![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
